molecular formula C6H9NO2S B2899795 N-(prop-2-yn-1-yl)cyclopropanesulfonamide CAS No. 945980-57-4

N-(prop-2-yn-1-yl)cyclopropanesulfonamide

Cat. No.: B2899795
CAS No.: 945980-57-4
M. Wt: 159.2
InChI Key: OZPGPFBXJACUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-yn-1-yl)cyclopropanesulfonamide: is a chemical compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol It is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(prop-2-yn-1-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The propynyl group may also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity .

Comparison with Similar Compounds

Uniqueness: N-(prop-2-yn-1-yl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This structural feature can influence the compound’s chemical behavior and interactions with biological targets, making it distinct from other sulfonamide derivatives .

Properties

IUPAC Name

N-prop-2-ynylcyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPGPFBXJACUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.